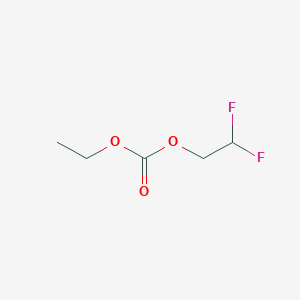
2,2-Difluoroethyl ethyl carbonate
描述
2,2-Difluoroethyl ethyl carbonate is an organic compound with the molecular formula C5H8F2O3. It is a carbonate ester derived from 2,2-difluoroethanol and ethyl carbonate.
作用机制
Target of Action
The primary targets of 2,2-Difluoroethyl ethyl carbonate are heteroatom nucleophiles, including thiol, amine, and alcohol . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the compound.
Mode of Action
This compound interacts with its targets through an electrophilic 2,2-difluoroethylation process . This involves the use of a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . The transformation allows access to a wide range of 2,2-difluoroethylated nucleophiles .
Pharmacokinetics
The compound’s lipophilic nature and the presence of fluorine atoms, which can modulate lipophilicity and increase the acidity of the proton, suggest potential impacts on its bioavailability .
Result of Action
The result of the action of this compound is the production of 2,2-difluoroethylated nucleophiles . These nucleophiles can be used in the synthesis of various drugs, demonstrating the compound’s potential utility in medicinal chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the reaction involving this compound was significantly reduced when direct reaction of nucleophiles with 1,1-difluoro-2-iodoethane was attempted, demonstrating that the formation of the hypervalent iodine intermediate is critical for the reaction to proceed efficiently .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoroethyl ethyl carbonate typically involves the reaction of 2,2-difluoroethanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,2-difluoroethanol attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the carbonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions: 2,2-Difluoroethyl ethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,2-difluoroethanol and ethyl carbonate.
Transesterification: It can react with other alcohols to form different carbonate esters.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation and Reduction: Suitable oxidizing or reducing agents depending on the desired transformation.
Major Products Formed:
Hydrolysis: 2,2-Difluoroethanol and ethyl carbonate.
Transesterification: Various carbonate esters depending on the alcohol used.
科学研究应用
2,2-Difluoroethyl ethyl carbonate has several applications in scientific research:
Electrolytes for Lithium-Ion Batteries: It is used as a solvent in nonaqueous electrolytes for lithium-ion batteries, providing high stability and enhancing battery performance.
Organic Synthesis: It serves as a reagent in the synthesis of other organic compounds, particularly in the formation of fluorinated materials.
Material Science: The compound is explored for its potential in developing advanced materials with unique properties, such as high thermal stability and resistance to degradation.
相似化合物的比较
Ethylene Carbonate: A cyclic carbonate used in lithium-ion battery electrolytes.
Propylene Carbonate: Another cyclic carbonate with similar applications.
Dimethyl Carbonate: A linear carbonate used as a solvent and reagent in organic synthesis.
Uniqueness: 2,2-Difluoroethyl ethyl carbonate is unique due to the presence of fluorine atoms, which impart distinct properties such as higher thermal stability and resistance to oxidative degradation. These properties make it particularly valuable in high-performance applications, such as advanced battery technologies .
属性
IUPAC Name |
2,2-difluoroethyl ethyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O3/c1-2-9-5(8)10-3-4(6)7/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVCMUWGHFXASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258395 | |
| Record name | Carbonic acid, 2,2-difluoroethyl ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916678-14-3 | |
| Record name | Carbonic acid, 2,2-difluoroethyl ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916678-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 2,2-difluoroethyl ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
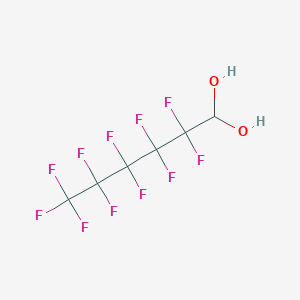
![(2E)-3-[(2-Carboxyethyl)carbamoyl]prop-2-enoic acid](/img/structure/B3043691.png)
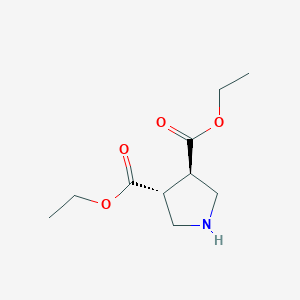
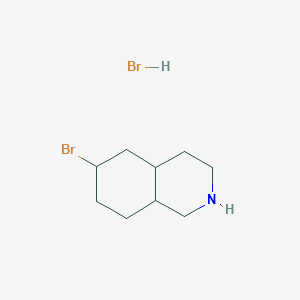
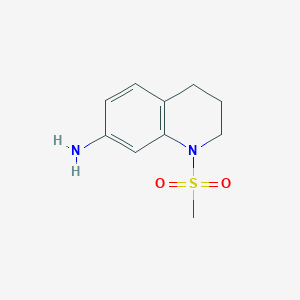
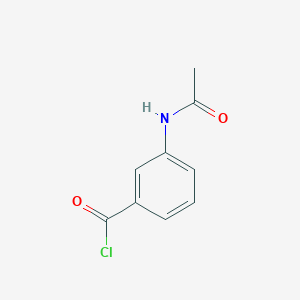
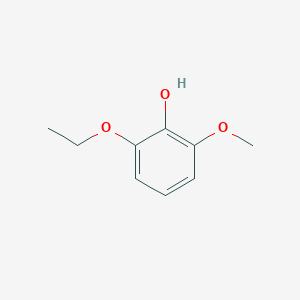
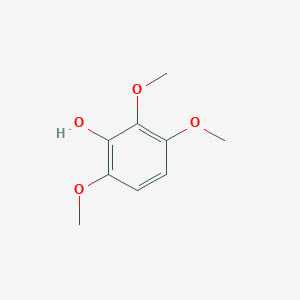
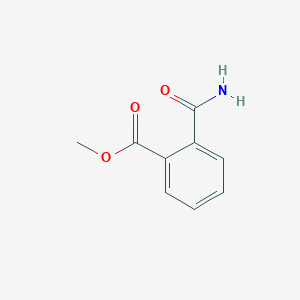
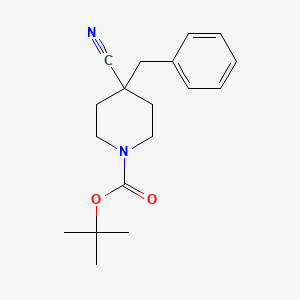
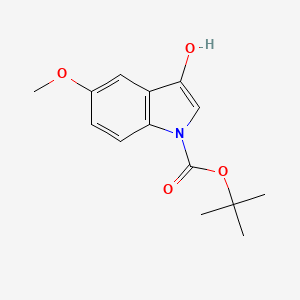
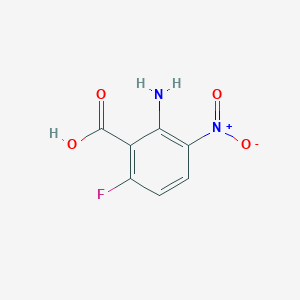
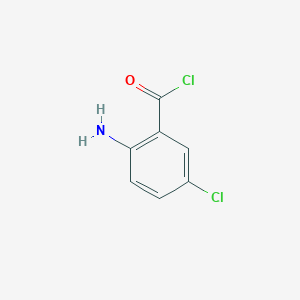
![[3-(N-Boc-piperidinyl)methyl]-4-benzoic acid](/img/structure/B3043711.png)
